molecular formula C12H16ClNO B13644882 2-chloro-N-(1-phenylpropyl)propanamide

2-chloro-N-(1-phenylpropyl)propanamide

Cat. No.: B13644882
M. Wt: 225.71 g/mol
InChI Key: CVKAIMPVGIFOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-phenylpropyl)propanamide typically involves the reaction of 2-chloropropionyl chloride with 1-phenylpropylamine. The reaction is carried out in an organic solvent such as toluene, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-phenylpropyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while reduction reactions typically produce alcohols.

Scientific Research Applications

2-chloro-N-(1-phenylpropyl)propanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1-phenylpropyl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and chemists.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-chloro-N-(1-phenylpropyl)propanamide

InChI

InChI=1S/C12H16ClNO/c1-3-11(14-12(15)9(2)13)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)

InChI Key

CVKAIMPVGIFOJU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.